5,7-dimethyl-1H-indol-4-amine
Overview
Description
5,7-Dimethyl-1H-indol-4-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound features a unique structure with methyl groups at the 5 and 7 positions, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-1H-indol-4-amine can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . For instance, the reaction of 5,7-dimethyl-2-phenylhydrazine with a suitable ketone in the presence of methanesulfonic acid under reflux conditions can yield this compound .
Industrial Production Methods
Industrial production of indole derivatives often involves multicomponent reactions and green chemistry approaches to enhance yield and reduce environmental impact . For example, a one-pot multicomponent reaction involving 5,5-dimethyl-3-(arylamino)cyclohex-2-enones, phenylglyoxal monohydrate, and substituted anilines in water at room temperature can be used to produce indole derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-1H-indol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in biological processes and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-1H-indol-4-amine involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, influencing biological processes. For example, it can inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain . The exact pathways and targets depend on the specific biological context and the modifications on the indole ring.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a simple indole ring structure.
5-Methylindole: A derivative with a single methyl group at the 5-position.
7-Methylindole: A derivative with a single methyl group at the 7-position.
5,7-Dimethylindole: Similar to 5,7-dimethyl-1H-indol-4-amine but without the amine group at the 4-position.
Uniqueness
This compound is unique due to the presence of both methyl groups at the 5 and 7 positions and the amine group at the 4-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .
Properties
IUPAC Name |
5,7-dimethyl-1H-indol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-6-5-7(2)10-8(9(6)11)3-4-12-10/h3-5,12H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSCMMOFBMVWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1N)C=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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